2-Propenamide, 2-cyano-3-(4-nitrophenyl)-N-(phenylmethyl)-
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Overview
Description
AG-1801 is a bio-active chemical.
Scientific Research Applications
Thermodynamic Properties in Organic Solvents
- Research has analyzed the thermodynamic properties of similar compounds in various organic solvents, such as acetonitrile, benzene, and ethyl acetate, focusing on solubility and enthalpies of mixing, which is important for understanding their behavior in different environments (Sobechko et al., 2017).
Mechanofluorochromic Properties
- Studies on structurally similar 3-aryl-2-cyano acrylamide derivatives have revealed that these compounds exhibit unique optical properties due to their distinct stacking modes. Such findings are significant for applications in materials science and optical engineering (Song et al., 2015).
Enzyme-Assisted Synthesis and Characterization
- Enzyme-assisted synthesis and characterization of similar compounds have been explored, demonstrating the potential for producing complex chemical structures using biological systems. This has implications for pharmaceutical and chemical manufacturing (Luukkanen et al., 1999).
Relationship Between Structure and Luminescent Properties
- Investigations into the luminescent properties of crystal modifications of related compounds have been conducted, offering insights into the relationship between molecular structure and luminescent behavior, useful for developing new materials for optoelectronics (Mikhlina et al., 2013).
Synthesis of Novel Compounds and Copolymers
- The synthesis of novel compounds and copolymers using trisubstituted ethylenes, including derivatives of 2-cyano-3-phenyl-2-propenamides, has been extensively studied. These materials have potential applications in various industrial and material science fields (Kim et al., 1999).
Synthesis of Pyridine and Piperidine Derivatives
- Research has demonstrated the synthesis of pyridine and piperidine derivatives from reactions involving similar prop-2-enamides, highlighting the compound's versatility as a precursor in organic synthesis (O'callaghan et al., 1999).
Role in Synthesis of Pharmaceutical Compounds
- Related compounds have been used as intermediates in the synthesis of pharmaceuticals such as formoterol, showcasing their significance in the development of therapeutic agents (Mohan et al., 1994).
Molecular Conformation Studies
- Studies have been conducted to understand the environmental effects on the molecular conformation of analogs of 2-propenamide compounds, which is crucial for their application in fields like drug design and molecular engineering (Joo et al., 2008).
properties
CAS RN |
204010-55-9 |
---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13N3O3/c18-11-15(10-13-6-8-16(9-7-13)20(22)23)17(21)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,21) |
InChI Key |
GBMZRAHROINDEX-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AG-1801; AG1801; AG 1801; UNII-WYN000A4MH; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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